Cas no 1824191-05-0 (2-Methyl-8-azabicyclo3.2.1octan-3-ol)

2-Methyl-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic organic compound featuring a fused azabicyclic structure with a hydroxyl group at the 3-position and a methyl substituent at the 2-position. This scaffold is of interest in medicinal chemistry due to its rigid, three-dimensional framework, which can enhance binding affinity and selectivity in drug design. The compound serves as a versatile intermediate for synthesizing pharmacologically active molecules, particularly those targeting neurological and receptor-modulating pathways. Its stereochemistry and functional groups allow for further derivatization, enabling the exploration of structure-activity relationships. The bicyclic core also contributes to metabolic stability, making it a valuable building block in the development of bioactive compounds.
2-Methyl-8-azabicyclo3.2.1octan-3-ol structure
1824191-05-0 structure
Product name:2-Methyl-8-azabicyclo3.2.1octan-3-ol
CAS No:1824191-05-0
MF:C8H15NO
MW:141.210802316666
MDL:MFCD24496799
CID:4622198
PubChem ID:76223930

2-Methyl-8-azabicyclo3.2.1octan-3-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-8-azabicyclo[3.2.1]octan-3-ol
    • 8-Azabicyclo[3.2.1]octan-3-ol, 2-methyl-
    • 2-Methyl-8-azabicyclo3.2.1octan-3-ol
    • MDL: MFCD24496799
    • Inchi: 1S/C8H15NO/c1-5-7-3-2-6(9-7)4-8(5)10/h5-10H,2-4H2,1H3
    • InChI Key: VBTMQFIFKIXYBP-UHFFFAOYSA-N
    • SMILES: C12NC(CC1)CC(O)C2C

2-Methyl-8-azabicyclo3.2.1octan-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-341923-2.5g
2-methyl-8-azabicyclo[3.2.1]octan-3-ol
1824191-05-0 95.0%
2.5g
$1959.0 2025-03-18
Enamine
EN300-341923-0.05g
2-methyl-8-azabicyclo[3.2.1]octan-3-ol
1824191-05-0 95.0%
0.05g
$232.0 2025-03-18
1PlusChem
1P01BRHA-500mg
2-methyl-8-azabicyclo[3.2.1]octan-3-ol
1824191-05-0 95%
500mg
$902.00 2025-03-19
1PlusChem
1P01BRHA-100mg
2-methyl-8-azabicyclo[3.2.1]octan-3-ol
1824191-05-0 95%
100mg
$421.00 2025-03-19
1PlusChem
1P01BRHA-250mg
2-methyl-8-azabicyclo[3.2.1]octan-3-ol
1824191-05-0 95%
250mg
$584.00 2025-03-19
1PlusChem
1P01BRHA-2.5g
2-methyl-8-azabicyclo[3.2.1]octan-3-ol
1824191-05-0 95%
2.5g
$2484.00 2024-06-18
Aaron
AR01BRPM-2.5g
2-methyl-8-azabicyclo[3.2.1]octan-3-ol
1824191-05-0 95%
2.5g
$2719.00 2025-02-09
A2B Chem LLC
AW27646-500mg
2-methyl-8-azabicyclo[3.2.1]octan-3-ol
1824191-05-0 95%
500mg
$857.00 2024-04-20
Aaron
AR01BRPM-250mg
2-methyl-8-azabicyclo[3.2.1]octan-3-ol
1824191-05-0 95%
250mg
$705.00 2025-02-09
A2B Chem LLC
AW27646-5g
2-methyl-8-azabicyclo[3.2.1]octan-3-ol
1824191-05-0 95%
5g
$3088.00 2024-04-20

Additional information on 2-Methyl-8-azabicyclo3.2.1octan-3-ol

Introduction to 2-Methyl-8-azabicyclo3.2.1octan-3-ol (CAS No. 1824191-05-0)

2-Methyl-8-azabicyclo3.2.1octan-3-ol, identified by its Chemical Abstracts Service (CAS) number 1824191-05-0, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This bicyclic structure, featuring an azabicyclo framework, has garnered attention due to its unique molecular architecture and potential biological activities. The presence of a methyl group and an azabicyclo core suggests a complex interplay of steric and electronic effects, which may contribute to its distinct chemical properties and biological interactions.

The compound’s structure consists of a three-membered nitrogen-containing ring fused with a seven-membered cycloalkane, creating a rigid scaffold that may influence its binding affinity and metabolic stability. This type of bicyclic system is often explored in drug discovery due to its ability to mimic natural products and exhibit favorable pharmacokinetic profiles. The 8-azabicyclo3.2.1octan-3-ol moiety, in particular, has been investigated for its potential role in modulating various biological pathways, including enzyme inhibition and receptor binding.

In recent years, the study of nitrogen-containing heterocycles has seen considerable advancements, particularly in the development of novel therapeutic agents. The azabicyclo core is known for its ability to engage with biological targets in unique ways, often leading to high selectivity and efficacy. For instance, related scaffolds have been explored as inhibitors of enzymes involved in cancer metabolism and as modulators of neurotransmitter systems. The methyl substituent at the 2-position further fine-tunes the electronic properties of the molecule, potentially enhancing its interaction with specific binding sites.

One of the most compelling aspects of 2-Methyl-8-azabicyclo3.2.1octan-3-ol is its potential as a building block for more complex drug candidates. Medicinal chemists often use such compounds as starting points for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties. The rigid bicyclic framework provides a stable platform for further functionalization, allowing chemists to introduce additional moieties that can enhance biological activity or improve drug-like characteristics.

Recent research has highlighted the importance of conformational flexibility in drug design, and the bicyclo3.2.1 system offers a balance between rigidity and adaptability. This makes it an attractive scaffold for developing molecules that can effectively interact with biological targets while maintaining stability in vivo. Additionally, the azabicyclo core has been shown to exhibit favorable solubility and metabolic profiles, which are critical factors in drug development.

The synthesis of 2-Methyl-8-azabicyclo3.2.1octan-3-ol presents both challenges and opportunities for synthetic chemists. The construction of the azabicyclo ring requires precise control over reaction conditions to ensure high yield and purity. Advances in catalytic methods have made it possible to construct such rings more efficiently, reducing the need for harsh reagents or extensive purification steps. These improvements have enabled researchers to explore more complex derivatives of this scaffold with greater ease.

From a biological perspective, 2-Methyl-8-azabicyclo3.2.1octan-3-ol has shown promise in preclinical studies as a potential therapeutic agent. Initial assays have suggested that it may interact with enzymes or receptors involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis or autoimmune diseases. Furthermore, its unique structure may offer advantages over existing treatments by providing a novel mechanism of action or improved target selectivity.

The compound’s potential extends beyond traditional small-molecule drug applications; it may also serve as a lead compound for biopharmaceuticals or peptide mimetics. The rigid bicyclic framework can be used to stabilize peptide-like sequences, improving their bioavailability and reducing degradation in vivo. This approach has gained traction in recent years as an alternative to conventional peptide-based therapies.

In conclusion,2-Methyl-8-azabicyclo3.2.1octan-3-ol (CAS No. 1824191-05-0) represents a promising area of research in medicinal chemistry and pharmacology。 Its unique structural features and potential biological activities make it an attractive candidate for further investigation。 As research continues,this compound may contribute to the development of novel therapeutic agents that address unmet medical needs。 The combination of computational modeling、synthetic chemistry,and biological testing will be crucial in unlocking its full potential。

Recommend Articles

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk